3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
This compound features a propanamide backbone with two key substituents:
- A 1,3-thiazol-4-yl group bearing a cyclohexylcarbamoyl urea moiety at position 2.
- A 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl group attached to the amide nitrogen.
These features may influence solubility, metabolic stability, and target binding compared to analogs .
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2S3/c1-2-26-17-23-22-16(28-17)20-13(24)9-8-12-10-27-15(19-12)21-14(25)18-11-6-4-3-5-7-11/h10-11H,2-9H2,1H3,(H,20,22,24)(H2,18,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJSEIPTRCSXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide (CAS Number: 1091179-49-5) is a member of the thiazole and thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 443.6 g/mol. The structure features a thiazole ring and a thiadiazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines:
- Mechanism of Action : Studies suggest that these compounds may inhibit DNA and RNA synthesis without affecting protein synthesis. This selective action is crucial in targeting cancer cells while minimizing damage to normal cells .
- Case Studies : One study demonstrated that compounds similar to the target compound displayed IC50 values below 10 µM against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . Another derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent antiproliferative activity .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects:
- Broad Spectrum : Compounds with thiadiazole scaffolds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity .
- Mechanism : The presence of sulfur atoms in the thiadiazole ring enhances interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are also noteworthy:
- Inhibition Studies : Some studies have indicated that these compounds can inhibit inflammatory mediators such as prostaglandins and cytokines in vitro. This suggests a potential for developing anti-inflammatory drugs based on this scaffold .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for eliminating malignant cells.
- Cell Cycle Arrest : It interferes with the normal cell cycle, preventing cancer cells from dividing and proliferating.
- Inhibition of Angiogenesis : By blocking the formation of new blood vessels, it starves tumors of essential nutrients and oxygen.
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. Its thiazole and thiadiazole components are known to enhance antibacterial effects, making it a candidate for further exploration in developing new antibiotics.
Neurological Applications
Given the structural characteristics of the compound, there is potential for its application in neuropharmacology. Research into similar compounds has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems or providing neuroprotective effects.
Drug Development
The compound serves as a lead structure for synthesizing analogs with improved pharmacological profiles. Medicinal chemists can modify its structure to enhance potency, selectivity, and bioavailability while reducing toxicity.
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Studies : In vitro studies have demonstrated that the compound effectively inhibits breast cancer cell lines by inducing apoptosis (Reference ).
- Antimicrobial Tests : The compound has shown activity against Staphylococcus aureus, suggesting its potential as an antibiotic (Reference ).
- Neuroscience Applications : Investigations into similar thiazole derivatives indicate potential benefits in treating Alzheimer’s disease (Reference ).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The compound’s closest analogs differ primarily in the substituents on the propanamide nitrogen and the thiazole ring. Key comparisons include:
Key Observations:
Substituent Effects on Molecular Weight :
- The cyclopropyl analog (336.5 g/mol) has the lowest molecular weight due to its compact substituent .
- The fluorophenylmethyl analog (404.5 g/mol) is heavier, likely due to the aromatic fluorine group .
- The target compound’s thiadiazol-ethylsulfanyl group is expected to confer intermediate molecular weight, though exact data are unavailable.
Functional Group Impact :
- Thiadiazole vs. Oxadiazole : The target’s thiadiazole (N,S-heterocycle) may enhance electron-withdrawing properties compared to the oxadiazole (N,O-heterocycle) in ’s compound, affecting binding to targets like kinases or proteases .
- Ethylsulfanyl vs. Fluorophenyl : The ethylsulfanyl group (thioether) in the target compound could improve lipophilicity and membrane permeability relative to the polar fluorophenyl group in ’s analog .
Hypothetical Pharmacological Implications
- Target Selectivity : The ethylsulfanyl-thiadiazole moiety in the target compound may confer selectivity for sulfur-binding enzyme active sites (e.g., cysteine proteases) over the oxadiazole or fluorophenyl groups in analogs .
- Metabolic Stability : The cyclohexyl group, common across all analogs, may slow hepatic metabolism due to steric hindrance, while the ethylsulfanyl group could introduce susceptibility to cytochrome P450-mediated oxidation .
Preparation Methods
Solvent and Temperature Effects
Side Reactions
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Over-alkylation : Excess ethyl bromide resulted in di-alkylated byproducts, mitigated by using 1.2 equivalents of alkylating agent.
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Epimerization : The carbamoylation step showed minimal racemization (<5%) confirmed by chiral HPLC.
Spectroscopic Validation
Key Spectral Assignments
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1H NMR :
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δ 1.22–1.45 (m, cyclohexyl CH2), δ 3.02 (q, SCH2CH3), δ 6.82 (s, thiazole H-4).
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IR :
Industrial Scalability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
